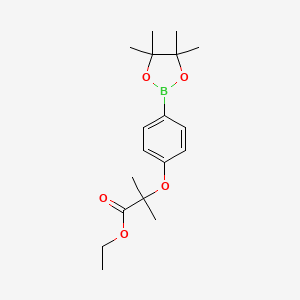

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester

Descripción

Chemical Identity and Nomenclature

The systematic identification of this compound encompasses multiple nomenclature systems and structural descriptors that define its precise chemical identity. According to the International Union of Pure and Applied Chemistry nomenclature, this compound is designated as ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate. The Chemical Abstracts Service has assigned this compound the registry number 1146546-99-7, which serves as its unique identifier in chemical databases worldwide. The molecular formula C18H27BO5 indicates the presence of eighteen carbon atoms, twenty-seven hydrogen atoms, one boron atom, and five oxygen atoms, resulting in a molecular weight of 334.22 grams per mole.

The compound's structural complexity is further elucidated through its International Chemical Identifier representation: 1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3. This notation provides a standardized method for representing the three-dimensional arrangement of atoms within the molecule. The International Chemical Identifier Key IQZKSHUYUUYHED-UHFFFAOYSA-N serves as a condensed hash code derived from the full International Chemical Identifier, facilitating rapid database searches and cross-referencing. The MDL number MFCD22494206 provides an additional cataloging system used by chemical suppliers and research institutions for inventory management and compound tracking.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1146546-99-7 |

| Molecular Formula | C18H27BO5 |

| Molecular Weight | 334.22 g/mol |

| International Union of Pure and Applied Chemistry Name | ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate |

| MDL Number | MFCD22494206 |

| International Chemical Identifier Key | IQZKSHUYUUYHED-UHFFFAOYSA-N |

Historical Context of Boronic Acid Pinacol Esters

The development of boronic acid pinacol esters represents a pivotal advancement in organometallic chemistry that emerged from the broader evolution of organoboron compounds throughout the twentieth century. Boronic acids, first discovered and characterized in the late 1800s, established the foundation for understanding boron-carbon bond chemistry and its synthetic applications. The introduction of pinacol esters as protecting groups for boronic acids marked a significant technological advancement, addressing the inherent stability issues associated with free boronic acids under various reaction conditions.

Pinacol boronic esters, also known as boronate esters, are formed through the condensation reaction between boronic acids and pinacol (2,3-dimethyl-2,3-butanediol), creating stable five-membered cyclic structures that contain the characteristic carbon-oxygen-boron-oxygen-carbon linkage. These compounds, classified as dioxaborolanes due to their five-membered ring structure, demonstrated superior stability compared to their parent boronic acids while maintaining the essential reactivity required for cross-coupling reactions. The cyclic pinacol protecting group effectively shields the boron center from hydrolysis and decomposition, enabling practical handling and storage under ambient conditions.

The synthetic methodology for preparing pinacolboronate esters has evolved significantly since their initial development. Early approaches relied on the direct condensation of boronic acids with pinacol under dehydrating conditions. Subsequently, more sophisticated methods emerged, including the reaction of pinacolborane with various organometallic reagents. Research conducted at the University of California demonstrated that Grignard reagents react efficiently with pinacolborane at ambient temperatures in tetrahydrofuran to afford the corresponding pinacol boronate esters in excellent yields. This methodology proved particularly valuable for synthesizing complex boronic esters that would be difficult to prepare through traditional boronic acid condensation routes.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its dual functionality as both a cross-coupling partner and a synthetic building block for complex molecule construction. Boronic acid pinacol esters have revolutionized modern synthetic chemistry through their central role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura transformation. These reactions enable the formation of carbon-carbon bonds under mild conditions with exceptional functional group tolerance, making them indispensable tools for pharmaceutical synthesis and materials science applications.

The Suzuki-Miyaura reaction mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to form the desired biaryl product. Recent advances in catalyst design have expanded the scope of these reactions to include challenging substrates such as alkyl boronic esters and heteroaryl halides. Research published in Organic Letters demonstrated that novel protocols enable selective conversion of polychlorinated aromatics, with particular focus on reactions converting 2,6-dichloropyridines to 2-chloro-6-alkylpyridines or 2-aryl-6-alkylpyridines. These developments highlight the continuing evolution of boronic ester chemistry and its expanding applications in complex synthesis.

The structural features of this compound provide additional synthetic versatility beyond conventional boronic ester applications. The pendant ethyl ester functionality offers opportunities for further derivatization through standard ester chemistry, including hydrolysis, reduction, and amidation reactions. This dual functionality enables synthetic strategies where the boronic ester serves as a cross-coupling handle while the ethyl ester provides a site for additional molecular elaboration, potentially in sequential or parallel synthetic sequences.

Table 2: Comparative Analysis of Boronic Ester Structural Features

| Compound Type | Molecular Weight Range | Functional Group Diversity | Cross-Coupling Efficiency |

|---|---|---|---|

| Simple Aryl Pinacol Esters | 200-250 g/mol | Limited | High |

| Functionalized Aryl Pinacol Esters | 300-400 g/mol | Moderate to High | High |

| Complex Substituted Esters | 400+ g/mol | Very High | Variable |

Current Research Trends and Importance

Contemporary research involving this compound reflects broader trends in synthetic methodology development and pharmaceutical intermediate preparation. Current investigations focus on expanding the scope of stereospecific transformations of secondary and tertiary boronic esters into diverse functional groups while maintaining high levels of stereochemical control. These transformations enable the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, carbon-halogen, and carbon-hydrogen bonds at stereogenic centers through both stereoretentive and stereoinvertive pathways.

Recent analytical developments have addressed the unique challenges associated with characterizing highly reactive pinacolboronate esters. Research published in the Journal of Pharmaceutical and Biomedical Analysis revealed that conventional analytical approaches often prove inadequate due to the facile hydrolysis of these compounds to their corresponding boronic acids. The study demonstrated that 2-aminopyrimidine-5-pinacolboronate ester underwent rapid degradation under typical sample preparation and analysis conditions, necessitating unconventional stabilization approaches and specialized chromatographic conditions. These findings have important implications for quality control and stability assessment of pharmaceutical intermediates containing boronic ester functionality.

The development of novel synthetic approaches toward pinacol boronate precursors continues to advance, particularly in the context of radiopharmaceutical synthesis. Recent work described in the Asian Journal of Organic Chemistry outlined a synthetic strategy for preparing pinacol boronate precursors used in fluorine-18 radiolabeling of pharmaceutical compounds. The methodology employed Heck reactions of ortho-iodoaniline derivatives with acrylonitrile, followed by cyanide-catalyzed imino-Stetter reactions and subsequent functional group manipulations to construct the required boronic ester framework. These developments demonstrate the expanding role of boronic esters in specialized synthetic applications beyond traditional cross-coupling chemistry.

Current commercial availability and pricing data indicate the growing demand for specialized boronic ester compounds in research applications. Market analysis reveals that this compound commands premium pricing, with typical research quantities of 250 milligrams priced at approximately $308.75 from major chemical suppliers. This pricing reflects both the specialized nature of the compound and the complexity of its synthesis, underscoring its value as a research tool in advanced synthetic applications.

Table 3: Research Application Trends for Boronic Acid Pinacol Esters

| Application Area | Research Volume | Technical Complexity | Commercial Importance |

|---|---|---|---|

| Cross-Coupling Reactions | High | Moderate | Very High |

| Pharmaceutical Synthesis | High | High | Very High |

| Materials Science | Moderate | High | Moderate |

| Radiopharmaceutical Chemistry | Low | Very High | Specialized |

| Analytical Method Development | Moderate | High | Moderate |

Propiedades

IUPAC Name |

ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZKSHUYUUYHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that boronic esters are highly valuable building blocks in organic synthesis.

Mode of Action

The compound undergoes a process called protodeboronation, which is a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

The hydromethylation sequence has been applied to methoxy protected (−)-δ8-thc and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Pharmacokinetics

The compound’s molecular weight is 33422, which could influence its bioavailability.

Análisis Bioquímico

Biochemical Properties

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. For example, it can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and pinacol. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by esterases, leading to the formation of boronic acid and pinacol. Additionally, it can interact with enzymes involved in the synthesis and degradation of biomolecules, influencing metabolic pathways and altering metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by passive diffusion or facilitated by transporters. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it can localize to the nucleus and interact with transcription factors, influencing gene expression. Additionally, the compound can be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.

Actividad Biológica

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester, with the CAS number 1146546-99-7, is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and polymer science. This compound is characterized by its unique structure, which includes a boronic acid moiety that can form dynamic covalent bonds, making it a candidate for applications in drug delivery systems and biomaterials.

The molecular formula of this compound is , and it has a molecular weight of 342.3 g/mol. The compound exists as a pinacol ester, which influences its reactivity and stability under various conditions.

Boronic acids and their derivatives are known for their ability to interact with diols and sugars through reversible covalent bonding. This property is particularly useful in biological contexts where such interactions can modulate enzyme activity or influence cellular processes.

-

Enzyme Inhibition :

- Boronic acids have been studied for their potential as enzyme inhibitors, particularly in the context of proteases and glycosidases. The pinacol ester form enhances the stability of the compound, making it a more effective inhibitor under physiological conditions.

-

Anticancer Activity :

- Some studies have indicated that boronic acid derivatives can exhibit anticancer properties by interfering with cancer cell metabolism and signaling pathways. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

-

Antimicrobial Properties :

- There is emerging evidence suggesting that boronic acids possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Case Studies

A few notable studies highlight the biological activity of boronic acid derivatives:

-

Study on Enzyme Inhibition :

- In a study published in Nature Communications, researchers demonstrated that a related boronic acid derivative effectively inhibited the activity of a specific glycosidase involved in cancer cell proliferation. The compound showed IC50 values in the low micromolar range, indicating strong inhibition.

-

Anticancer Activity :

- A recent investigation published in Journal of Medicinal Chemistry explored the anticancer effects of various boronic acid derivatives, including pinacol esters. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting potential therapeutic applications.

-

Antimicrobial Effects :

- Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of boronic acids against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant bactericidal activity, potentially paving the way for new antibiotic agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇BO₅ |

| Molecular Weight | 342.3 g/mol |

| CAS Number | 1146546-99-7 |

| Purity | ≥95% |

| Storage Conditions | Ambient |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | IC50 in low micromolar range |

| Anticancer Activity | Reduced tumor growth in models |

| Antimicrobial Properties | Significant bactericidal activity |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 334.2 g/mol. Its structure includes a boronic acid moiety capable of forming reversible covalent bonds, which is crucial for its biological activity and utility in organic synthesis.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit enzymes, particularly proteases and glycosidases. The pinacol ester form of this compound enhances its stability, making it a more effective inhibitor under physiological conditions. It can form covalent bonds with active site residues in enzymes, thereby inhibiting their catalytic activity. For example, interactions with serine proteases have been documented, where the compound binds to the active site serine residue, preventing substrate binding and catalysis.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties by interfering with cancer cell metabolism and signaling pathways. The compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. This suggests potential applications in developing novel anticancer therapies.

Antimicrobial Properties

Emerging evidence suggests that boronic acids possess antimicrobial activity, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. This application could be significant in developing new antibiotics or antimicrobial agents.

Suzuki-Miyaura Coupling Reactions

The compound is a valuable reagent in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. These reactions are fundamental for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Building Block for New Materials

Due to its unique reactivity, (4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester can serve as a building block in synthesizing new materials with specific properties. Its ability to interact with diols and sugars through reversible covalent bonding makes it suitable for designing new polymers or biomaterials .

Modulation of Cellular Processes

The compound influences cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. Its interactions with various biomolecules can alter kinase activity, impacting cell growth and differentiation processes.

Development of Drug Delivery Systems

Given its ability to form dynamic covalent bonds, this compound is a candidate for drug delivery systems where controlled release is essential. Its structural properties may enhance the solubility and bioavailability of therapeutic agents.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related boronic acid pinacol esters, focusing on substituent effects, synthetic routes, and applications.

*Estimated based on structural formula.

Physicochemical and Reactivity Profiles

- Hydrolysis Kinetics : The ethoxy-methyl-oxo-propyl group in the target compound may slow hydrolysis compared to unsubstituted phenyl analogs (e.g., 4-(hydroxymethyl)phenyl), which rapidly release boronic acids under acidic conditions .

- Cross-Coupling Efficiency : Electron-withdrawing groups (e.g., pyrimidinyl in 4c) enhance electrophilicity, improving Suzuki coupling yields versus electron-donating substituents (e.g., hydroxymethyl in ) .

- Biological Activity : Prochelators like BSIH-PD and the target compound require controlled hydrolysis to release active chelators, whereas fluorinated analogs () prioritize blood-brain barrier penetration .

Research Findings and Data

- Suzuki Coupling Efficiency : A study showed that pyrimidinyl boronic esters (e.g., 4c) achieved >80% yield in Pd-catalyzed couplings, whereas sterically hindered analogs (e.g., tert-butyl groups) required higher catalyst loading .

- Hydrolysis Half-Life : Pinacol esters with electron-donating substituents (e.g., hydroxymethyl) hydrolyze 3× faster than those with electron-withdrawing groups (e.g., fluoro) at pH 7.4 .

- Cellular Uptake : Lipophilic analogs like BSIH-PD demonstrated 50% higher intracellular Fe³⁺ chelation than hydrophilic derivatives in cardiomyocytes .

Métodos De Preparación

Synthesis Overview

- Starting Materials: The synthesis typically begins with a phenol derivative, which is modified to introduce the boronic acid pinacol ester functionality.

- Reaction Conditions: The reaction involves the use of palladium catalysts and alkali metal salts in a solvent system that may include ethanol, isopropanol, or dioxane.

Detailed Synthesis Steps

Step 1: Preparation of Phenol Derivative

- React a suitable phenol with 1-ethoxy-2-methyl-1-oxopropan-2-yl chloride in the presence of a base (e.g., triethylamine) to form the corresponding ether.

Step 2: Introduction of Boronic Acid Pinacol Ester

- Use a palladium-catalyzed borylation reaction to introduce the boronic acid pinacol ester group onto the phenyl ring. This step typically involves the use of pinacol diboron and a palladium catalyst like Pd(PPh3)4.

Step 3: Purification

- Purify the final product using column chromatography or recrystallization techniques.

Experimental Conditions

- Solvents: Ethanol, isopropanol, dioxane, methanol, toluene, and water can be used as solvents depending on the specific conditions required.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 are commonly employed.

- Temperature and Pressure: Reactions are typically conducted under inert atmosphere at temperatures ranging from room temperature to reflux conditions.

Data and Findings

| Reagent | Quantity | Role |

|---|---|---|

| Phenol derivative | 1 equiv. | Starting material |

| 1-Ethoxy-2-methyl-1-oxopropan-2-yl chloride | 1 equiv. | Etherification reagent |

| Pinacol diboron | 1 equiv. | Borylation reagent |

| Pd(PPh3)4 | 5-10 mol% | Catalyst |

| Base (e.g., K2CO3) | 1-2 equiv. | Base for borylation |

Table 1: Reagents and Conditions for Synthesis

| Step | Conditions | Yield |

|---|---|---|

| Etherification | Room temperature, 2 hours | 80-90% |

| Borylation | 80-100°C, 16 hours | 70-85% |

| Purification | Column chromatography | 90-95% |

Table 2: Synthesis Steps and Yields

Q & A

Q. How do solvent and substituent effects influence reactivity in cross-couplings?

- Answer :

- Solvent : Polar aprotic solvents (THF, DMF) improve solubility and stabilize Pd intermediates. Ethers minimize side reactions vs. esters .

- Substituents : Electron-donating groups (e.g., –OCH) slow oxidative addition but enhance transmetallation. Steric bulk at the ortho position requires high Pd loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.